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Compound of Interest

Compound Name: 2-(2-Methyl-indol-1-YL)-ethanol

CAS No.: 947016-30-0

Cat. No.: B3173514 Get Quote

Strategic Profiling, Mechanistic Synthesis, and Analytical Validation

Executive Summary
The compound 2-(2-Methyl-indol-1-yl)-ethanol (CAS: 947016-30-0) is a highly versatile N-

alkylated indole building block utilized extensively in medicinal chemistry and advanced organic

synthesis . By functionalizing the N1 position of the indole core with a primary alcohol,

researchers unlock a critical synthetic handle for downstream derivatization, enabling the

construction of complex spirooxindoles, kinase inhibitors, and antitubercular agents. This

whitepaper provides an authoritative, self-validating framework for the synthesis,

physicochemical profiling, and analytical verification of this essential intermediate.

Physicochemical Profiling & Structural Data
Understanding the quantitative properties of 2-(2-Methyl-indol-1-yl)-ethanol is paramount for

predicting its behavior in chromatographic systems and biological assays. The following table

summarizes its core metrics and the causality behind their relevance in drug development

workflows.
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Property Value
Causality / Relevance in
Synthesis

CAS Number 947016-30-0

Unique identifier for

procurement and spectral

cross-referencing.

Molecular Formula C11H13NO

Dictates mass spectrometric

target (Theoretical m/z 176.1

[M+H]⁺).

Molecular Weight 175.23 g/mol

Essential for precise

stoichiometric calculations

during derivatization.

Hydrogen Bond Donors 1 (-OH)

Provides a reactive

nucleophilic handle for

esterification or azidation.

Hydrogen Bond Acceptors 1 (-OH)

Influences the solubility profile

and reverse-phase HPLC

retention time.

Steric Profile 2-Methyl substitution

Imposes steric hindrance at

N1, requiring elevated

activation energy for SN2.

Solubility DMF, DMSO, CH3CN, EtOAc

Guides solvent selection for

both liquid-liquid extraction and

mobile phases.

Mechanistic Synthesis: The Self-Validating
Workflow
The most robust method for synthesizing 2-(2-Methyl-indol-1-yl)-ethanol is the N-alkylation of

2-methylindole using 2-bromoethanol. As a Senior Application Scientist, it is critical to

understand the why behind the reagents: while strong bases like Sodium Hydride (NaH) are

often used for indole alkylation, they can prematurely deprotonate the hydroxyl group of 2-
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bromoethanol, leading to unwanted epoxide formation or polymerization. Therefore, Potassium

Carbonate (K₂CO₃) in Acetonitrile (CH₃CN) is selected as a milder, highly selective alternative .
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Mechanistic logic of the N-alkylation workflow yielding 2-(2-Methyl-indol-1-yl)-ethanol.

Step-by-Step Protocol: N-Alkylation of 2-Methylindole
This protocol is designed as a self-validating system, ensuring quality control at every phase.

Step 1: Preparation of the Indolide Anion

Action: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 2-

methylindole (1.0 eq) in anhydrous CH₃CN (0.5 M concentration). Add finely powdered,

anhydrous K₂CO₃ (3.0 eq).

Causality: CH₃CN (b.p. 82 °C) provides an ideal polar aprotic environment that solvates

the potassium cation, leaving the carbonate anion highly active for deprotonation without

degrading the reagents.

Validation Checkpoint 1: The suspension should remain easily stirrable. A slight color shift

to a pale yellow/brown indicates the successful generation of the indolide anion.

Step 2: Electrophilic Addition via SN2

Action: Add 2-bromoethanol (1.5 eq) dropwise to the stirring mixture. Elevate the

temperature to reflux (80-82 °C) and maintain for 12-14 hours.

Causality: The primary alkyl bromide undergoes a classic SN2 displacement. Refluxing is

mandatory because the adjacent 2-methyl group on the indole ring creates steric bulk,
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raising the activation energy required for the N1 attack.

Validation Checkpoint 2: Monitor via Thin Layer Chromatography (TLC) using

Hexane:EtOAc (7:3). The reaction is complete when the starting material (Rf ~0.6) is fully

consumed and replaced by a more polar, UV-active product spot (Rf ~0.3).

Step 3: Quench and Phase Separation

Action: Cool the reaction to room temperature. Quench with distilled water to dissolve

inorganic salts. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined

organic layers with brine and dry over anhydrous Na₂SO₄.

Validation Checkpoint 3: Phase separation must be sharp. If an emulsion forms, it can be

broken by adding additional saturated NaCl (brine), validating that the aqueous layer is

fully saturated.

Step 4: Chromatographic Purification

Action: Concentrate the organic layer under reduced pressure. Purify the crude residue via

silica gel flash chromatography using a gradient elution (Hexane to Hexane:EtOAc 1:1).

Validation Checkpoint 4: Fractions containing the pure product will show a single, distinct

spot on TLC. Evaporation yields the purified 2-(2-Methyl-indol-1-yl)-ethanol as a viscous

oil or low-melting solid.

Analytical Validation System
To guarantee scientific integrity and trustworthiness before utilizing the compound in

downstream synthesis, the batch must pass a rigorous analytical suite:

High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column

using a gradient of Water (0.1% TFA) and Acetonitrile. The core indole chromophore ensures

strong UV absorbance at 254 nm. A purity of >98% (Area Under Curve) must be validated.

Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in

positive mode must yield a dominant molecular ion peak at m/z 176.1 [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Elucidation:
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¹H NMR (CDCl₃, 400 MHz): The spectrum must show a diagnostic triplet for the N-CH₂

protons (~4.2 ppm) and a triplet for the adjacent O-CH₂ protons (~3.9 ppm). The 2-methyl

group will appear as a sharp singlet (~2.4 ppm). The critical self-validation marker is the

complete absence of the N-H proton signal (typically >8.0 ppm in unsubstituted indoles),

confirming successful N-alkylation.

¹³C NMR (CDCl₃, 100 MHz): The aliphatic carbons of the ethanol moiety provide distinct

shifts (~45 ppm for N-CH₂, ~61 ppm for O-CH₂), validating the structural framework.

Downstream Pharmacological Applications
The terminal hydroxyl group of 2-(2-Methyl-indol-1-yl)-ethanol serves as a highly versatile

synthetic handle for drug development professionals.
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Downstream derivatization pathways for 2-(2-Methyl-indol-1-yl)-ethanol.

Antitubercular Agents: Conversion of the hydroxyl group to a leaving group (via tosylation)

followed by azidation enables CuAAC (Copper-catalyzed Alkyne-Azide Cycloaddition) click
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chemistry. This yields 1,2,3-triazole hybrids that exhibit potent activity against Mycobacterium

tuberculosis.

Spirooxindoles in Oncology: Oxidation of the primary alcohol to an aldehyde (e.g., via Swern

oxidation) sets the stage for complex oxidative rearrangements. This pathway forms

spirooxindoles—privileged, three-dimensional scaffolds heavily utilized in modern anticancer

drug discovery .
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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